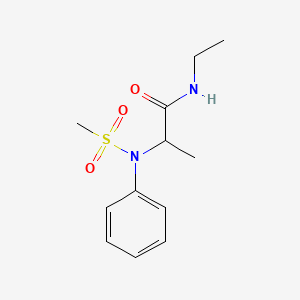![molecular formula C13H12ClN5O B12493800 2,4-diamino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493800.png)
2,4-diamino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions can yield the target compound in good yields (70–92%) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Cyclization Reactions: Involving intermediates that form the pyrido[2,3-d]pyrimidine core.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Iodination: N-iodosuccinimide in dry acetonitrile.
Suzuki Coupling: Palladium catalysts and boronic acids.
Cyclization: Ammonium acetate and other cyclizing agents.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry: As an inhibitor of enzymes such as EGFR tyrosine kinase, showing significant inhibitory activities with IC50 values in the low micromolar range .
Cancer Research: Exhibiting cytotoxic activity against various cancer cell lines, including NCI 60 cancer cell lines .
Antioxidant and Anti-inflammatory:
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one involves the inhibition of specific enzymes and receptors. For example, it inhibits the dihydrofolate reductase of plasmodia, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in target cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their inhibitory activities against various kinases .
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds also exhibit significant biological activities and are used in similar applications .
Uniqueness
2,4-Diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C13H12ClN5O |
|---|---|
Molecular Weight |
289.72 g/mol |
IUPAC Name |
2,4-diamino-5-(4-chlorophenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H12ClN5O/c14-7-3-1-6(2-4-7)8-5-9(20)17-12-10(8)11(15)18-13(16)19-12/h1-4,8H,5H2,(H5,15,16,17,18,19,20) |
InChI Key |
PZPMVPJOBVBPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide](/img/structure/B12493717.png)
![4,12-dibenzyl-8-(2,3-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B12493724.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12493731.png)
![2-{4-[(E)-(quinolin-6-ylimino)methyl]phenoxy}acetamide](/img/structure/B12493746.png)
![Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B12493748.png)
![N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B12493762.png)


![N-(4-iodo-2,6-dimethylphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12493774.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12493787.png)
![5-(2,5-dimethylphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493795.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B12493817.png)
![5-({3-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493827.png)
